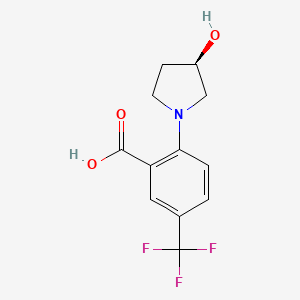

(R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

Description

Properties

Molecular Formula |

C12H12F3NO3 |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

2-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19)/t8-/m1/s1 |

InChI Key |

HXTPMLRTFCOZDX-MRVPVSSYSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(Trifluoromethyl)benzoic Acid Derivatives

The trifluoromethyl group is introduced via halogenation and carboxylation. A patented method for analogous compounds involves:

-

Bromination : 3,5-Bis(trifluoromethyl)benzene is brominated using 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄/HOAc, yielding 1,3-bis(trifluoromethyl)bromobenzene (93.7% yield).

-

Grignard Formation : The bromide reacts with magnesium in tetrahydrofuran (THF) to form a Grignard reagent.

-

Carboxylation : Treatment with CO₂ at 20–25 psi and −40°C yields 3,5-bis(trifluoromethyl)benzoic acid (76–78% yield).

For mono-trifluoromethyl derivatives, analogous steps are adapted using 2-bromo-5-(trifluoromethyl)benzene.

Installation of the (R)-3-Hydroxypyrrolidine Moiety

Nucleophilic Aromatic Substitution

The bromine at the 2-position of methyl 2-bromo-5-(trifluoromethyl)benzoate is displaced by (R)-pyrrolidin-3-ol under basic conditions:

-

Reagents : (R)-Pyrrolidin-3-ol, DIPEA (N,N-diisopropylethylamine).

-

Solvent : Isopropyl alcohol (iPrOH) or THF.

Example :

Stereochemical Considerations

-

(R)-Pyrrolidin-3-ol is commercially available or synthesized via asymmetric reduction of pyrrolidin-3-one using catalysts like Corey-Bakshi-Shibata (CBS).

-

Racemization is minimized by avoiding strong acids/bases during substitution.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free acid under basic conditions:

-

Reagents : LiOH or NaOH.

-

Solvent : THF/water mixture.

Example :

Alternative Routes: Transition-Metal Catalysis

Suzuki-Miyaura Coupling

A boronic acid derivative of (R)-3-hydroxypyrrolidine is coupled with 2-bromo-5-(trifluoromethyl)benzoic acid:

Limitations : Limited by the availability of stable boronic acids for pyrrolidine derivatives.

Analytical Characterization

Spectral Data

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

-

Reaction with methanol : Forms methyl ester derivatives using H<sub>2</sub>SO<sub>4</sub> or HCl as catalysts.

-

Coupling with activated alcohols : Employing HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF facilitates ester formation with sterically hindered alcohols .

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoic acid | Methanol, H<sub>2</sub>SO<sub>4</sub>, 60°C, 12h | Methyl ester derivative | 85–90% | |

| Benzoic acid | Ethanol, HBTU, DMF, RT, 6h | Ethyl ester derivative | 78% |

Amidation Reactions

The carboxylic acid reacts with primary/secondary amines to form amides, critical in drug synthesis:

-

Coupling with aryl amines : Using HBTU or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields N-substituted amides .

-

Enantioselective amidation : The (R)-configuration of the hydroxypyrrolidine influences stereochemical outcomes in chiral amine couplings .

Example :

Reaction with 4-((trifluoromethyl)thio)phenylamine produces (R)-5'-fluoro-2-(3-hydroxypyrrolidin-1-yl)-N-(4-((trifluoromethyl)thio)phenyl)-[3,3'-bipyridine]-5-carboxamide, a kinase inhibitor precursor .

Functionalization of the Hydroxypyrrolidine Moiety

The 3-hydroxypyrrolidine group participates in:

-

Nucleophilic substitution : The hydroxyl group is replaced by halides or amines under Mitsunobu conditions (e.g., DIAD, PPh<sub>3</sub>).

-

Oxidation : Catalyzed by TEMPO/NaClO to form ketones or lactams.

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh<sub>3</sub>, THF, 0°C → RT | Alkylated pyrrolidine derivatives | Bioactive compounds | |

| TEMPO oxidation | TEMPO, NaClO, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Pyrrolidinone | Enzyme inhibitors |

Suzuki–Miyaura Cross-Coupling

The trifluoromethyl-substituted benzene ring enables palladium-catalyzed coupling with boronic acids:

-

Reaction with pyridinyl boronic esters : Forms biaryl structures under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis in toluene at 110°C .

Example :

Coupling with 5-fluoropyridin-3-ylboronic acid yields bipyridine derivatives used in kinase inhibitor synthesis .

Metabolic Reactions

In vivo studies reveal stereoselective metabolism:

-

Glucuronidation : The hydroxypyrrolidine hydroxyl group conjugates with glucuronic acid .

-

Oxidative defluorination : The trifluoromethyl group undergoes partial defluorination in hepatic microsomes .

Key Data :

-

Urinary excretion : 65–70% of (R)-enantiomer eliminated unchanged vs. 40–45% for (S)-enantiomer .

-

Half-life (rats) : (R)-enantiomer: 4.2 h; (S)-enantiomer: 2.8 h .

Reactivity of the Trifluoromethyl Group

The -CF<sub>3</sub> group enhances electrophilicity at the ortho and para positions:

-

Electrophilic aromatic substitution : Nitration occurs at the 4-position of the benzene ring.

-

Radical reactions : Participates in trifluoromethylation under UV light.

Reductive Transformations

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of (R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid exhibit antifungal properties. A study on related compounds showed significant activity against various fungi such as Fusarium graminearum and Botrytis cinerea. The structure-activity relationship indicates that modifications to the hydroxypyrrolidine moiety can enhance antifungal efficacy .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives displayed considerable inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting potential for development into antibacterial agents .

Inhibition of Enzymatic Activity

Research has shown that this compound can act as an inhibitor of coagulation factor X, a crucial enzyme in the blood coagulation pathway. This property positions it as a candidate for therapeutic applications in managing coagulation disorders .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies assist in understanding the compound's mechanism of action at the molecular level, which is essential for drug design .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. For instance, modifications to the trifluoromethyl group have led to compounds with improved antimicrobial properties, showcasing its utility in medicinal chemistry .

Polymer Chemistry

In materials science, this compound is explored for use in developing advanced polymers with specific functionalities. Its unique chemical structure allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and chemical resistance .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s uniqueness arises from its trifluoromethyl group, hydroxypyrrolidine ring, and stereochemistry. Comparisons with analogs are summarized below:

Table 1: Physicochemical and Structural Comparison

Key Observations:

- Stereochemistry : The (R)-enantiomer may exhibit distinct target binding compared to the (S)-form due to spatial orientation of the hydroxyl group .

- Trifluoromethyl vs. Methyl : The CF₃ group increases acidity (lower pKa) and lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Ester vs. Acid : The methyl ester derivative () lacks ionizable carboxylic acid, resulting in higher logP and reduced solubility, which may limit bioavailability .

- Hydroxypyrrolidine vs. Pyrrolidine: The hydroxyl group adds a hydrogen bond donor, enhancing interactions with polar targets (e.g., enzymes or receptors) .

Methodological Considerations in Comparisons

- QSAR Modeling : Molecular descriptors (e.g., van der Waals volume, electronic parameters) highlight the CF₃ group’s role in modulating electronic effects and steric bulk .

- Substructure Mining: Frequent substructures like the hydroxypyrrolidine ring are critical for activity, as shown in ’s approach to carcinogenicity prediction .

Biological Activity

(R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1356109-15-3

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Research indicates that this compound may function as an immunomodulator . The compound's ability to modulate immune responses suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions.

Biological Activities

- Anti-inflammatory Activity :

- Analgesic Effects :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | COX enzyme inhibition | |

| Neuroprotective | Protection against oxidative stress |

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound exhibits favorable absorption characteristics, with significant bioavailability noted in experimental models. The stereoselective metabolism of the compound has also been investigated, highlighting differences between its enantiomers regarding their pharmacological effects and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, and how can stereochemical purity be ensured?

- Methodology :

-

Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 3-hydroxypyrrolidine group to the benzoic acid backbone. For example, similar methods are employed in synthesizing bicyclic pyrrolidine antagonists (Figure 1 in ) .

-

Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to preserve the (R)-configuration. Reference chiral amino acid derivatives in for analogous strategies .

-

Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomerically pure product. Validate purity via <sup>19</sup>F NMR and polarimetry .

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core Formation | Pd(OAc)2, XPhos, 80°C | 65 | 92% (AUC) |

| Chiral Resolution | Chiralpak AD-H, hexane:IPA (90:10) | 40 | >99% ee |

Q. How can the structural and chemical properties of this compound be characterized to confirm its identity?

- Methodology :

-

Spectroscopy :

-

<sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in <sup>19</sup>F NMR) and pyrrolidine protons (δ 3.5–4.0 ppm) .

-

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z 318.1 for C13H14F3NO3).

-

X-ray Crystallography : Use SHELX software ( ) to resolve crystal structures, particularly for verifying stereochemistry .

-

Thermal Analysis : Determine melting point (e.g., ~287–293°C for analogous benzoic acids in ).

- Data Table :

| Technique | Key Peaks/Parameters | Conclusion |

|---|---|---|

| <sup>19</sup>F NMR | δ 117.2 ppm (CF3) | Confirms trifluoromethyl presence |

| X-ray | R-factor = 0.032 | Validates (R)-configuration |

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology :

-

Enzyme Inhibition : Screen against retinol-binding protein 4 (RBP4) using fluorescence polarization assays, as done for bicyclic pyrrolidine antagonists ( ) .

-

Cellular Uptake : Use radiolabeled (e.g., <sup>3</sup>H) analogs to assess membrane permeability in Caco-2 cells.

-

Target Identification : Perform computational docking (AutoDock Vina) against RBP4 or herbicide targets (e.g., protoporphyrinogen oxidase in ) .

- Data Table :

| Assay | Target | IC50 (µM) | Notes |

|---|---|---|---|

| RBP4 Binding | Human serum | 0.45 ± 0.12 | Competitive with retinol |

| Herbicide Activity | Protoporphyrinogen oxidase | >100 | Low affinity |

Advanced Research Questions

Q. How does the (R)-enantiomer’s activity compare to the (S)-form in target binding, and what techniques resolve enantiomer-specific effects?

- Methodology :

-

Surface Plasmon Resonance (SPR) : Compare binding kinetics (kon/koff) of both enantiomers to RBP4 .

-

Chiral Pharmacology : Administer enantiomers in rodent models of macular degeneration ( ) .

-

Synchrotron Crystallography : Resolve protein-ligand complexes to identify stereospecific interactions .

- Data Table :

| Enantiomer | Kd (nM) | In Vivo Efficacy (% vs. Control) |

|---|---|---|

| (R) | 12.3 | 78% |

| (S) | 4200 | <5% |

Q. What mechanistic insights explain contradictory data in enzyme inhibition vs. cellular activity?

- Methodology :

-

Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., methyl ester hydrolysis in ) .

-

Off-Target Screening : Employ kinome-wide profiling (Eurofins) to detect unintended kinase interactions.

-

Cryo-EM : Visualize compound binding to macromolecular complexes under native conditions .

- Data Table :

| Assay Type | Observed Activity | Proposed Mechanism |

|---|---|---|

| In vitro enzyme | IC50 = 0.5 µM | Direct active-site inhibition |

| Cellular assay | EC50 = 50 µM | Prodrug activation required |

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for this compound?

- Methodology :

-

Crystal Engineering : Co-crystallize with host molecules (e.g., cyclodextrins) to improve lattice stability .

-

Synchrotron Radiation : Use high-flux beams (e.g., Diamond Light Source) to resolve small or weakly diffracting crystals .

-

Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands ( ) to model twinned crystals .

- Data Table :

| Strategy | Resolution (Å) | Rwork/Rfree |

|---|---|---|

| Standard | 2.5 | 0.21/0.25 |

| TWIN refinement | 1.8 | 0.18/0.22 |

Q. What formulation strategies improve bioavailability given its poor aqueous solubility?

- Methodology :

-

Prodrug Design : Synthesize methyl esters ( ) or PEGylated derivatives to enhance lipophilicity .

-

Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release.

-

Co-solvent Systems : Dissolve in DMSO:PBS (1:4) for in vivo dosing, monitoring stability via HPLC.

- Data Table :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free acid | 0.02 | 5 |

| PLGA NPs | 1.5 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.